molecular formula C6H4O2S B1657932 Oxo(thiophen-3-yl)acetaldehyde CAS No. 58759-08-3

Oxo(thiophen-3-yl)acetaldehyde

Cat. No.: B1657932
CAS No.: 58759-08-3
M. Wt: 140.16 g/mol
InChI Key: IOVFHLJNAMPRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo(thiophen-3-yl)acetaldehyde is an organic compound that features a thiophene ring substituted with an oxo group and an aldehyde group. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their stability and unique electronic properties, making them valuable in various fields, including organic electronics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxo(thiophen-3-yl)acetaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto the thiophene ring. This reaction involves the use of a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to form the desired aldehyde.

Another approach involves the oxidation of thiophen-3-ylmethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This method provides a straightforward route to the aldehyde functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The choice of oxidizing agents and solvents can be optimized to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Oxo(thiophen-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Thiophene-3-carboxylic acid

    Reduction: Thiophen-3-ylmethanol

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Oxo(thiophen-3-yl)acetaldehyde has several applications in scientific research:

    Organic Electronics: The compound’s unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.

    Pharmaceuticals: Thiophene derivatives are often explored for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its stability and electronic properties make it suitable for use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of oxo(thiophen-3-yl)acetaldehyde depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in semiconductors. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxaldehyde: Similar structure but lacks the oxo group.

    Thiophen-2-aldehyde: Aldehyde group positioned at the 2-position instead of the 3-position.

    Thiophene-3-carboxylic acid: Carboxylic acid group instead of an aldehyde group.

Uniqueness

Oxo(thiophen-3-yl)acetaldehyde is unique due to the presence of both an oxo group and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in organic synthesis, material science, and pharmaceuticals.

Properties

IUPAC Name

2-oxo-2-thiophen-3-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-3-6(8)5-1-2-9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVFHLJNAMPRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974279
Record name Oxo(thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58759-08-3
Record name NSC68905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxo(thiophen-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Acetylthiophene (20.0 g., 0.159 mol) and SeO2 (19.4 g., 0.175 mol) were dissolved 100 ml. dioxane and 8 ml. H2O by warming to 35°, then heated at reflux 16 hours. The reaction mixture was cooled, filtered and the filtrate stripped to a sludge (the hydrate of title product in crude form). The latter was distilled at reduced pressure to yield title product contaminated with about 10% starting material, 8.53 g.; tlc (5:3 hexane:ethyl acetate) Rf 0.27 (title product) and 0.59 (3-acetylthiophene). The latter was chromatographed on silica gel with 5:3 hexane:ethyl acetate is eluant. Clean product fractions were combined stripped to a solid, triturated with hexane, filtered and the solids (5.60 g.) sublimed to yield purified title product, 3.20 g.; tlc Rf 0.27 as above; sublimation point 70°/1 mm; ms: parent 141, base 111.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Acetylthiophene (20.0 g., 0.159 mol) and SeO2 (19.4 g., 0.175 mol) were dissolved 100 ml. dioxane and 8 ml. H2O by warming to 35°, then heated at reflux 16 hours. The reaction mixture was cooled, filtered and the filtrate stripped to a sludge (the hydrate of title product in crude form). The latter was distilled at reduced pressure to yield title product contaminated with about 10% starting material, 8.53 g.; tlc (5:3 hexane:ethyl acetate) Rf 0.27 (title product) and 0.59 (3-acetylthiophene). The latter was chromatographed on silica gel with 5:3 hexane:ethyl acetate is eluant. Clean product fractions were combined stripped to a solid, triturated with hexane, filtered and the solids (5.60 g.) sublimed to yield purified title product, 3.20 g.; tlc Rf 0.27 as above; sublimation point 70°/1 mm; ms: parent 141, base 111.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxo(thiophen-3-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
Oxo(thiophen-3-yl)acetaldehyde
Reactant of Route 3
Oxo(thiophen-3-yl)acetaldehyde
Reactant of Route 4
Oxo(thiophen-3-yl)acetaldehyde
Reactant of Route 5
Oxo(thiophen-3-yl)acetaldehyde
Reactant of Route 6
Oxo(thiophen-3-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.